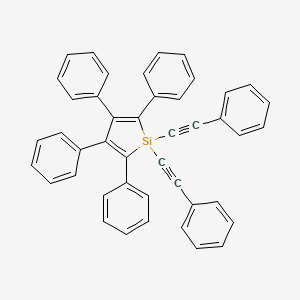
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole is a silole derivative known for its unique electronic properties. Siloles are a class of compounds that contain a five-membered ring with silicon as one of the ring atoms. The presence of phenyl and phenylethynyl groups in this compound enhances its stability and electronic characteristics, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole typically involves the following steps:
Formation of the Silole Ring: The initial step involves the formation of the silole ring through a cyclization reaction. This can be achieved by reacting a suitable silicon-containing precursor with a diene.
Introduction of Phenyl Groups: The phenyl groups are introduced through a series of substitution reactions. This can be done using phenyl lithium or phenyl magnesium bromide as reagents.
Addition of Phenylethynyl Groups: The phenylethynyl groups are added through a Sonogashira coupling reaction, which involves the reaction of a phenylacetylene derivative with the silole compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and phenylethynyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl lithium or phenyl magnesium bromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of silole oxides.
Reduction: Formation of silole hydrides.
Substitution: Formation of various substituted silole derivatives.
Scientific Research Applications
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex silole derivatives.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the presence of phenyl and phenylethynyl groups, which enhance its ability to participate in electron transfer reactions.
Fluorescent Properties: The compound exhibits strong fluorescence, making it useful in imaging applications. The fluorescence is a result of the conjugated system formed by the phenyl and phenylethynyl groups.
Comparison with Similar Compounds
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole can be compared with other silole derivatives:
2,3,4,5-Tetraphenyl-1H-silole: Lacks the phenylethynyl groups, resulting in different electronic properties.
2,3,4,5-Tetraphenyl-1,1-bis(methoxycarbonyl)-1H-silole: Contains methoxycarbonyl groups instead of phenylethynyl groups, leading to different reactivity and applications.
2,3,4,5-Tetraphenyl-1,1-bis(triphenylstannyl)stannole: Contains triphenylstannyl groups, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its combination of phenyl and phenylethynyl groups, which confer distinct electronic and fluorescent properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
519137-31-6 |
|---|---|
Molecular Formula |
C44H30Si |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
2,3,4,5-tetraphenyl-1,1-bis(2-phenylethynyl)silole |
InChI |
InChI=1S/C44H30Si/c1-7-19-35(20-8-1)31-33-45(34-32-36-21-9-2-10-22-36)43(39-27-15-5-16-28-39)41(37-23-11-3-12-24-37)42(38-25-13-4-14-26-38)44(45)40-29-17-6-18-30-40/h1-30H |
InChI Key |
FTFKSVHIHOSXOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#C[Si]2(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C#CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


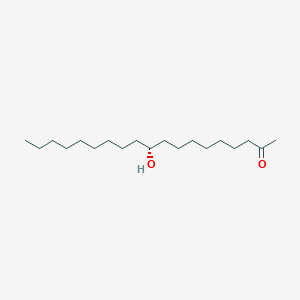

![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)

![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
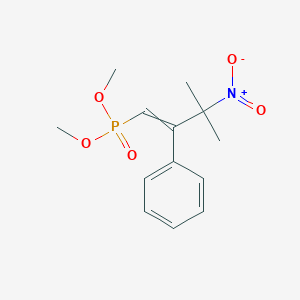
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)
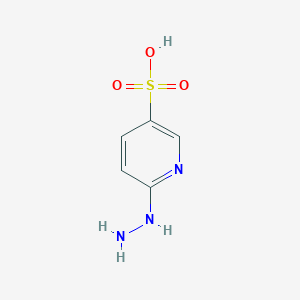
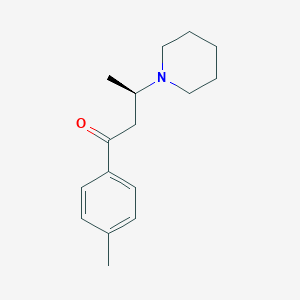
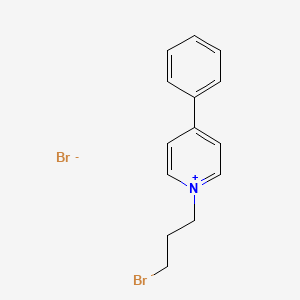
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)
